molecular formula C8H7BrN4O B13005824 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide

Cat. No.: B13005824
M. Wt: 255.07 g/mol
InChI Key: ISYIYKQXCCHLKJ-UHFFFAOYSA-N
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Description

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is a chemical compound with a molecular formula of C8H7BrN4O It is a derivative of pyrrolo[2,1-f][1,2,4]triazine, which is a heterocyclic compound containing nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by acetamide formation. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete bromination.

After bromination, the resulting bromopyrrolo[2,1-f][1,2,4]triazine is reacted with acetamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and acetamide formation steps are optimized for scalability, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Oxidized derivatives such as N-oxides.

    Reduction Reactions: Reduced derivatives such as amines.

    Coupling Reactions: Biaryl or other complex structures.

Scientific Research Applications

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors or other therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby blocking their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanamine
  • 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Uniqueness

2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its bromine atom and acetamide group make it a versatile intermediate for further chemical modifications and applications in various research fields.

Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide

InChI

InChI=1S/C8H7BrN4O/c9-5-1-2-13-6(5)4-11-8(12-13)3-7(10)14/h1-2,4H,3H2,(H2,10,14)

InChI Key

ISYIYKQXCCHLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1Br)C=NC(=N2)CC(=O)N

Origin of Product

United States

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